molecular formula C13H18O3 B2647313 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester CAS No. 1234845-57-8

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester

Cat. No.: B2647313
CAS No.: 1234845-57-8
M. Wt: 222.284
InChI Key: FRPDXOMKOVSTND-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, as well as an ethyl ester group attached to the propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated and stirred to facilitate the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-Oxo-2,3-dimethyl-phenyl)-propionic acid ethyl ester.

    Reduction: Formation of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propanol.

    Substitution: Formation of various substituted phenylpropanoids depending on the reagents used.

Scientific Research Applications

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2-methyl-phenyl)-propionic acid ethyl ester
  • 3-(4-Hydroxy-3-methyl-phenyl)-propionic acid ethyl ester
  • 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid methyl ester

Uniqueness

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)8-6-11-5-7-12(14)10(3)9(11)2/h5,7,14H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPDXOMKOVSTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C(C=C1)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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